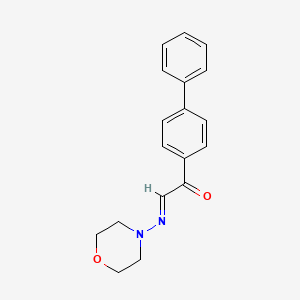
2-(Morpholinoimino)-4'-phenylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinoimino)-4’-phenylacetophenone is an organic compound that features a morpholine ring and a phenyl group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinoimino)-4’-phenylacetophenone typically involves the reaction of 4’-phenylacetophenone with morpholine under specific conditions. One common method is to use a condensation reaction where the ketone group of 4’-phenylacetophenone reacts with morpholine in the presence of a suitable catalyst, such as an acid or base, to form the imino derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinoimino)-4’-phenylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group back to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Morpholinoimino)-4’-phenylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholinoimino)-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholinoimino)-3-phenylthiazolidin-4-one
- 2-(Morpholinoimino)-4-anilinoquinoline
Uniqueness
2-(Morpholinoimino)-4’-phenylacetophenone is unique due to its specific structural features, such as the combination of a morpholine ring and a phenylacetophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
25561-43-7 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2E)-2-morpholin-4-ylimino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C18H18N2O2/c21-18(14-19-20-10-12-22-13-11-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,14H,10-13H2/b19-14+ |
InChI Key |
GVBFNOVHUXININ-XMHGGMMESA-N |
Isomeric SMILES |
C1COCCN1/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


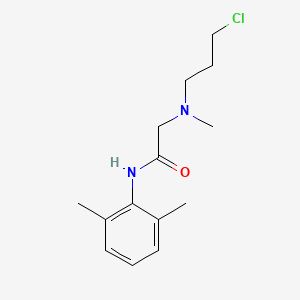

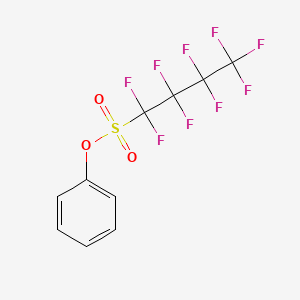

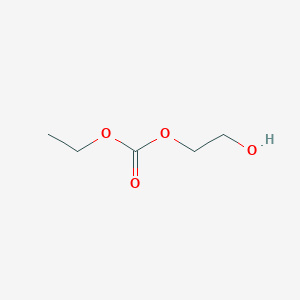
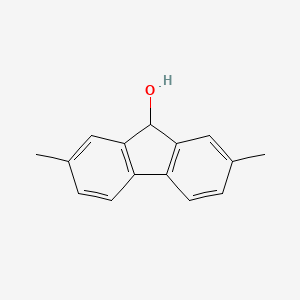

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
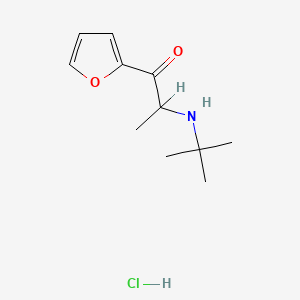
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
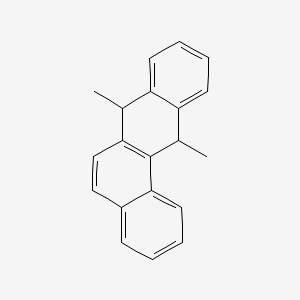
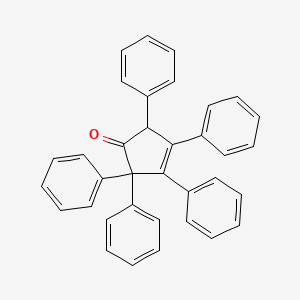
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
